molecular formula C11H22O B3419843 1-Cyclohexyl-2,2-dimethyl-1-propanol CAS No. 15972-13-1

1-Cyclohexyl-2,2-dimethyl-1-propanol

Cat. No.: B3419843
CAS No.: 15972-13-1
M. Wt: 170.29 g/mol
InChI Key: SHNBWIOMPFKTMH-UHFFFAOYSA-N
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Preparation Methods

1-Cyclohexyl-2,2-dimethyl-1-propanol can be synthesized through several methods. One common synthetic route involves the esterification of cyclohexane with 2,2-dimethyl-1-propene, followed by hydrolysis to obtain the target compound . Industrial production methods may vary, but they typically involve similar reaction conditions and starting materials to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclohexyl-2,2-dimethyl-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2,2-dimethyl-1-propanol involves its interaction with molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

1-Cyclohexyl-2,2-dimethyl-1-propanol can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical properties and applications.

Properties

IUPAC Name

1-cyclohexyl-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNBWIOMPFKTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977591
Record name 1-Cyclohexyl-2,2-dimethylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62039-14-9, 15972-13-1
Record name 1-Cyclohexyl-2,2-dimethyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062039149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-2,2-dimethylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-2,2-dimethylpropan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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